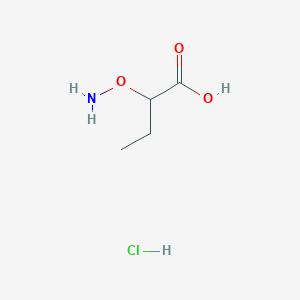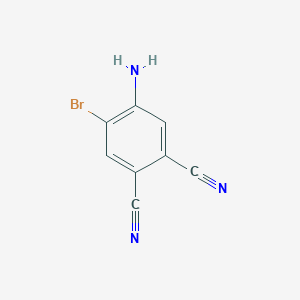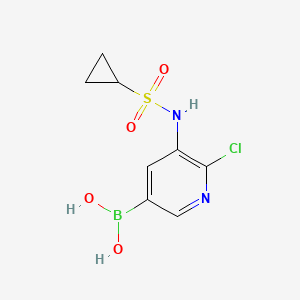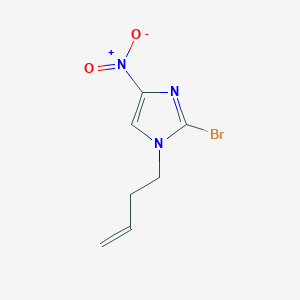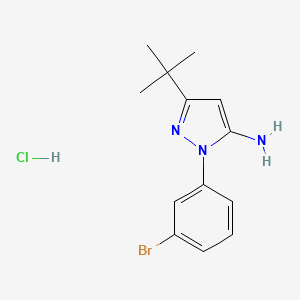
(3-Fluorophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H6AsFO3 It is characterized by the presence of a fluorine atom attached to the phenyl ring and an arsonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)arsonic acid typically involves the reaction of 3-fluoroaniline with arsenic acid under controlled conditions. The process can be summarized as follows:
Nitration: 3-Fluoroaniline is nitrated to form 3-fluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 3-fluoroaniline.
Arsonation: The 3-fluoroaniline undergoes arsonation with arsenic acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (3-Fluorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert it to arsenic(III) compounds.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation: Arsenic pentoxide.
Reduction: Arsenic trioxide.
Substitution: Various substituted phenyl arsonic acids.
Aplicaciones Científicas De Investigación
(3-Fluorophenyl)arsonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluorophenyl)arsonic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It may also interfere with cellular signaling pathways and enzyme activities, contributing to its biological effects.
Comparación Con Compuestos Similares
Phenylarsenic Acid: Lacks the fluorine atom, resulting in different chemical properties.
4-Fluorophenylarsenic Acid: The fluorine atom is in a different position, affecting its reactivity and applications.
3-Chlorophenylarsenic Acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness: (3-Fluorophenyl)arsonic acid is unique due to the presence of the fluorine atom at the meta position, which influences its reactivity and potential applications. The fluorine atom enhances the compound’s stability and alters its interaction with biological targets, making it distinct from other phenylarsenic acids.
Propiedades
Número CAS |
5430-12-6 |
|---|---|
Fórmula molecular |
C6H6AsFO3 |
Peso molecular |
220.03 g/mol |
Nombre IUPAC |
(3-fluorophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsFO3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H,(H2,9,10,11) |
Clave InChI |
OKLCQBAOLFROFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[As](=O)(O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


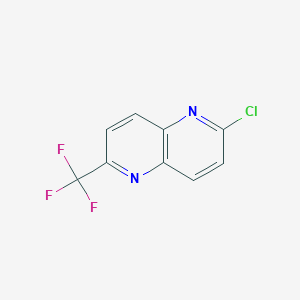
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)

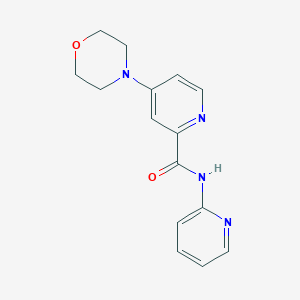
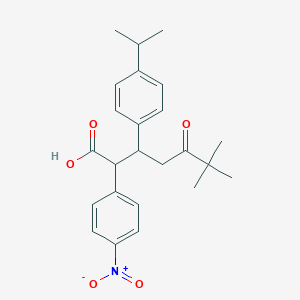
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)


